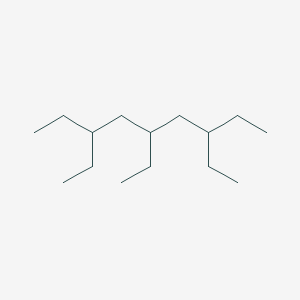
3,5,7-Triethylnonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5,7-Triethylnonane is an organic compound belonging to the class of alkanes. It is a branched hydrocarbon with the molecular formula C15H32. This compound is characterized by the presence of three ethyl groups attached to the nonane backbone at the 3rd, 5th, and 7th positions. Alkanes like this compound are known for their relatively inert nature and are commonly found in various natural sources, including petroleum and natural gas.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Triethylnonane can be achieved through several methods. One common approach involves the alkylation of nonane with ethyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and requires elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of zeolite catalysts to promote the selective alkylation of nonane. These methods are designed to maximize yield and minimize the formation of unwanted by-products.
化学反応の分析
Types of Reactions
3,5,7-Triethylnonane primarily undergoes reactions typical of alkanes, including:
Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.
Reduction: Although alkanes are already in a reduced state, they can participate in hydrogenation reactions to remove any unsaturation present in the molecule.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under the influence of ultraviolet light or heat, leading to the formation of haloalkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), is typically used.
Substitution: Halogenation reactions often require halogens like chlorine (Cl2) or bromine (Br2) and a source of energy, such as UV light.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can range from primary alcohols to carboxylic acids.
Reduction: The primary product is the fully saturated alkane.
Substitution: Haloalkanes, such as 3-chloro-5,7-diethylnonane, are common products.
科学的研究の応用
3,5,7-Triethylnonane has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity and properties of branched alkanes.
Biology: Its relatively inert nature makes it useful as a solvent or carrier in biological assays.
Medicine: While not directly used as a drug, it can be a component in the formulation of pharmaceuticals.
Industry: It is used as a reference standard in the analysis of complex hydrocarbon mixtures, such as those found in petroleum.
作用機序
As an alkane, 3,5,7-Triethylnonane does not exhibit specific biological activity. Its effects are primarily physical, such as acting as a solvent or diluent. The compound’s inert nature means it does not readily participate in biochemical pathways or interact with molecular targets in a significant manner.
類似化合物との比較
Similar Compounds
3,5,7-Trimethylnonane: Similar in structure but with methyl groups instead of ethyl groups.
3,5,7-Triisopropylnonane: Contains isopropyl groups, leading to increased steric hindrance.
3,5,7-Triethyldecane: An extended version with an additional carbon in the backbone.
Uniqueness
3,5,7-Triethylnonane is unique due to the specific positioning of its ethyl groups, which can influence its physical properties, such as boiling point and solubility, compared to its analogs. The presence of ethyl groups also affects its reactivity in chemical reactions, making it distinct from other branched alkanes.
特性
CAS番号 |
98007-32-0 |
|---|---|
分子式 |
C15H32 |
分子量 |
212.41 g/mol |
IUPAC名 |
3,5,7-triethylnonane |
InChI |
InChI=1S/C15H32/c1-6-13(7-2)11-15(10-5)12-14(8-3)9-4/h13-15H,6-12H2,1-5H3 |
InChIキー |
FVWYLBHBLKQDRK-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)CC(CC)CC(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N''-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine](/img/structure/B14328064.png)
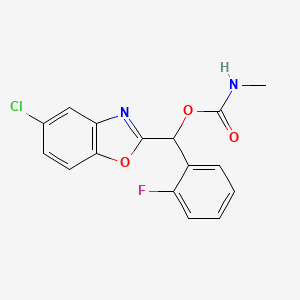
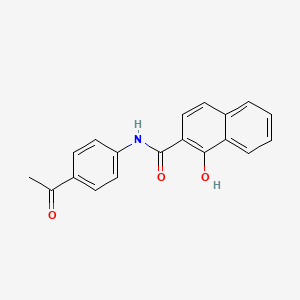

![1,1'-[1,3-Phenylenebis(oxy)]bis[4-(4-chlorobenzene-1-sulfonyl)benzene]](/img/structure/B14328092.png)
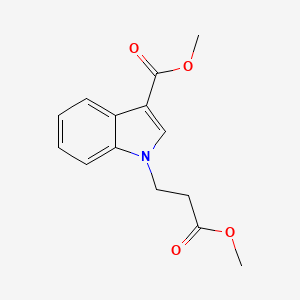
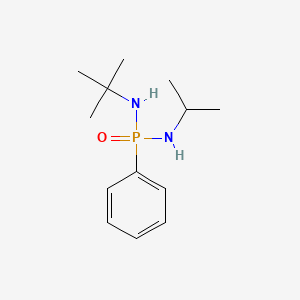
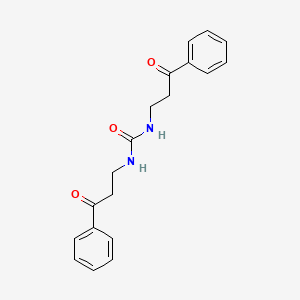
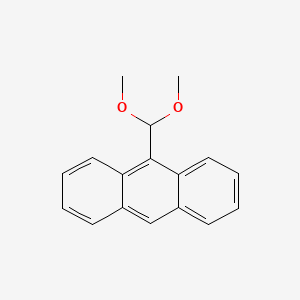
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene)](/img/structure/B14328132.png)
![3-{[(2-Ethoxyethyl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B14328134.png)
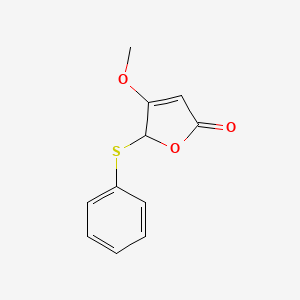

![1,2,3,4,5-Pentafluoro-6-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14328156.png)
